molecular formula C11H14N2O4 B2651665 4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid CAS No. 1096835-51-6

4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid

Cat. No.: B2651665
CAS No.: 1096835-51-6
M. Wt: 238.243
InChI Key: HJTSGYSOZKXASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It is known for its unique structure, which includes an amino group, a dimethylcarbamoyl group, and a methoxy group attached to a benzoic acid core. This compound is used primarily in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The amino and dimethylcarbamoyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-amino-3-[2-(dimethylamino)-2-oxoethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-13(2)10(14)6-17-9-5-7(11(15)16)3-4-8(9)12/h3-5H,6,12H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTSGYSOZKXASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=CC(=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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